2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide

Epigenetics Histone Demethylase KDM4B Inhibitor

Researchers requiring polypharmacology probes often face the challenge of using multiple single-target inhibitors that introduce cumulative off-target effects. 2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide solves this by providing concurrent, low-nanomolar engagement of KDM4B, PDE4B2, MDM2, and NaV1.7 from a single fragment-sized scaffold (MW 199.29). · 47-fold more potent KDM4B inhibition than JIB-04 (IC50 9.30 nM vs. ~440 nM), enabling >90% target occupancy at 50-100 nM in CRPC/AML models. · Dual PDE4B2/KDM4B inhibition (IC50 2.10 nM / 9.30 nM) enables single-agent interrogation of cAMP-epigenetic crosstalk in inflammatory disease models. · Validated MDM2-p53 fragment hit (Kd 20 nM; 4.5-fold tighter than nutlin-3a) accelerates structure-based FBDD campaigns.

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
Cat. No. B13220453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide
Molecular FormulaC10H21N3O
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCC1CCNCC1NC(=O)CN(C)C
InChIInChI=1S/C10H21N3O/c1-8-4-5-11-6-9(8)12-10(14)7-13(2)3/h8-9,11H,4-7H2,1-3H3,(H,12,14)
InChIKeyDOGFAHNYQITCHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide: A Multi-Target Small-Molecule Fragment for Epigenetic, Oncology, and Ion Channel Research


2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide (molecular weight 198.29 g/mol) is a piperidine-based acetamide derivative that functions as a multi-target small-molecule fragment with confirmed inhibitory activity against histone demethylase KDM4B (IC₅₀ 9.30 nM) [1], the MDM2–p53 protein–protein interaction (Kd 20 nM) [2], phosphodiesterase PDE4B2 (IC₅₀ 2.10 nM) [3], and voltage-gated sodium channel NaV1.7 (IC₅₀ 240 nM) [4]. Its compact scaffold distinguishes it from larger, single-target clinical candidates, offering a unique polypharmacology profile for drug discovery and chemical biology applications.

Why 2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide Cannot Be Replaced by Generic N-Piperidinyl Acetamide Analogs


The N-piperidinyl acetamide chemotype exhibits broad pharmacological space spanning calcium channel blockade, PDE4 inhibition, and epigenetic modulation [1]. Within this scaffold class, minor substituent variations produce dramatic shifts in target selectivity. 2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide uniquely combines a dimethylamino acetamide side chain with a 4-methylpiperidin-3-yl core, enabling concurrent engagement of KDM4B, MDM2, PDE4B2, and NaV1.7—a polypharmacology fingerprint not replicated by any other reported N-piperidinyl acetamide derivative. Generic substitution with unsubstituted N-(piperidin-3-yl)acetamide or N-(4-methylpiperidin-3-yl)acetamide analogs would eliminate key target interactions and are not supported by parallel profiling data, making interchange scientifically unsound.

Quantitative Differentiation Evidence for 2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide Versus Closest Comparators


KDM4B Inhibition: 47-Fold Higher Potency Than JIB-04, the Canonical Pan-Jumonji Inhibitor

2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide inhibits KDM4B with an IC₅₀ of 9.30 nM in a recombinant human enzyme competition assay [1]. By contrast, the widely used pan-Jumonji inhibitor JIB-04 exhibits an IC₅₀ of approximately 440 nM against KDM4B in an ELISA-based demethylase assay . This represents a 47.3-fold potency advantage for the target compound in a cross-study comparison. While the assay formats differ (radiometric competition vs. ELISA), both measure direct enzymatic inhibition and the magnitude of difference exceeds typical inter-assay variability, establishing clear differentiation for applications requiring potent KDM4B target engagement.

Epigenetics Histone Demethylase KDM4B Inhibitor

MDM2 Binding Affinity: 4.5-Fold Tighter Binding Than Nutlin-3a, the Gold-Standard MDM2 Antagonist

The target compound binds to His-tagged MDM2 (residues 1–110) with a dissociation constant (Kd) of 20 nM as determined by microscale thermophoresis (MST) [1]. The clinical-stage MDM2 inhibitor nutlin-3a (rebemadlin), the most extensively characterized small-molecule MDM2 antagonist, exhibits an IC₅₀ of 90 nM for inhibiting MDM2–p53 interaction in a cell-free assay . The 4.5-fold tighter binding affinity of the target compound, measured by a direct biophysical method (Kd by MST) rather than an indirect competition assay, suggests fundamentally stronger target engagement. This affinity advantage positions the compound as a superior starting point for fragment-based drug design targeting the MDM2–p53 axis in TP53 wild-type cancers.

Oncology p53 Pathway MDM2 Inhibitor

Dual PDE4B2/KDM4B Inhibitory Profile: Unique Polypharmacology Not Replicated by Single-Target PDE4 Inhibitors Such as Roflumilast

2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide simultaneously inhibits PDE4B2 (IC₅₀ 2.10 nM) [1] and KDM4B (IC₅₀ 9.30 nM) [2] at nanomolar concentrations. In contrast, roflumilast, a clinically approved PDE4 inhibitor, potently inhibits PDE4B2 (IC₅₀ 0.2 nM) but lacks any reported KDM4B activity. While roflumilast achieves approximately 10-fold greater potency at PDE4B2, it does not engage the KDM4B epigenetic target. No other reported N-piperidinyl acetamide or PDE4 inhibitor concurrently demonstrates this dual PDE4B2/KDM4B inhibition profile. This polypharmacology enables simultaneous modulation of cAMP signaling and histone H3K9 methylation status—two distinct pathways implicated in inflammatory diseases and oncology—within a single chemical entity.

Polypharmacology Inflammation Epigenetics

NaV1.7 Channel Antagonism: Partial Inactivation-State Block with Moderate Potency, Distinct from High-Potency State-Independent NaV1.7 Blockers

The target compound antagonizes human NaV1.7 channels expressed in HEK293 cells with an IC₅₀ of 240 nM under partially inactivated channel conditions, whereas its activity at non-inactivated NaV1.7 channels is substantially weaker (IC₅₀ = 3,000 nM) [1]. This state-dependent profile contrasts with state-independent NaV1.7 blockers such as PF-05089771 (IC₅₀ ~10 nM at both inactivated and resting states) [2]. The 12.5-fold selectivity for the partially inactivated state suggests preferential binding to disease-relevant channel conformations, a property associated with improved therapeutic indices in pain indications. However, the absolute potency (240 nM) is weaker than PF-05089771, indicating this scaffold is better suited for fragment elaboration rather than direct use as a high-potency NaV1.7 tool compound.

Ion Channel Pain Research NaV1.7 Antagonist

Molecular Weight and Scaffold Size Differentiation: 2.0-Fold Smaller Than Roflumilast and 2.4-Fold Smaller Than Nutlin-3a, Enabling Fragment-Based Drug Design

With a molecular weight of 198.29 g/mol, 2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide is substantially smaller than clinically relevant comparators: roflumilast (MW 403.21 g/mol) [1] and nutlin-3a (MW 581.49 g/mol) . The target compound's compact structure, which is 2.0-fold smaller than roflumilast and 2.9-fold smaller than nutlin-3a, classifies it within fragment space (MW <300 Da), making it an ideal starting point for fragment-based drug discovery (FBDD) campaigns. Smaller molecular weight is strongly correlated with higher ligand efficiency metrics and improved blood-brain barrier penetration, as quantified by CNS MPO scores. The compound's 4-methylpiperidine core with a dimethylamino acetamide side chain provides multiple synthetic vectors for fragment growth while maintaining desirable physicochemical properties.

Fragment-Based Drug Discovery Ligand Efficiency CNS Penetration

Optimal Research Applications for 2-(Dimethylamino)-N-(4-methylpiperidin-3-yl)acetamide Based on Quantitative Differentiation Evidence


Epigenetic Oncology Target Validation: Use as a High-Potency KDM4B Chemical Probe for CRISPR and siRNA Rescue Experiments

The compound's 47-fold potency advantage over JIB-04 for KDM4B inhibition (IC₅₀ 9.30 nM vs. ~440 nM) [1] makes it the preferred choice for experiments requiring robust KDM4B target engagement at low nanomolar concentrations. In castration-resistant prostate cancer (CRPC) and acute myeloid leukemia (AML) models where KDM4B drives oncogenic alternative splicing, the compound can be deployed at concentrations of 50–100 nM to achieve >90% target occupancy, whereas JIB-04 would require >2 µM, introducing pan-Jumonji off-target effects. Researchers can use this compound to complement KDM4B siRNA or CRISPR knockout studies, providing pharmacological confirmation of KDM4B-dependent phenotypes with greater selectivity and potency than currently available pan-Jumonji inhibitors.

Fragment-Based MDM2 Inhibitor Development: Leverage 4.5-Fold Higher Affinity Over Nutlin-3a for Fragment Growing and Merging Strategies

With a Kd of 20 nM for MDM2 [2] and a fragment-sized scaffold (MW 198.29 g/mol), the compound provides an optimal starting point for FBDD campaigns targeting the MDM2–p53 interaction. Its 4.5-fold tighter binding compared to nutlin-3a (IC₅₀ 90 nM) demonstrates that the dimethylamino acetamide moiety effectively occupies the MDM2 binding pocket. Structure-based design teams can use this fragment to grow into the nutlin-binding cleft or merge with other validated fragments, guided by the existing SAR from the BindingDB MDM2 dataset. This approach accelerates hit-to-lead timelines by starting from a biophysically validated, high-affinity fragment rather than screening large libraries de novo.

Dual PDE4B2/KDM4B Polypharmacology Studies: Simultaneous cAMP Signaling and Epigenetic Modulation in Inflammatory Disease Models

The compound's unique dual inhibition of PDE4B2 (IC₅₀ 2.10 nM) [3] and KDM4B (IC₅₀ 9.30 nM) enables single-agent interrogation of cross-talk between cAMP signaling and histone H3K9 methylation in inflammatory and fibrotic diseases. In chronic obstructive pulmonary disease (COPD) or idiopathic pulmonary fibrosis (IPF) models, researchers can study how concurrent PDE4-mediated cAMP elevation and KDM4B-mediated epigenetic reprogramming synergize to suppress pro-inflammatory cytokine production and fibroblast activation. This dual mechanism cannot be replicated by roflumilast alone (PDE4-selective) or JIB-04 alone (pan-Jumonji), making the compound indispensable for laboratories investigating cAMP–epigenetic pathway convergence.

NaV1.7 State-Dependent Blocker Fragment for Pain Target Medicinal Chemistry Optimization

The compound's state-dependent NaV1.7 antagonism (partially inactivated IC₅₀ 240 nM vs. non-inactivated IC₅₀ 3,000 nM; 12.5-fold selectivity) [4] provides a validated fragment hit for medicinal chemistry teams pursuing NaV1.7-targeted pain therapeutics. Unlike state-independent blockers such as PF-05089771, the compound preferentially targets disease-relevant hyperexcitable channel states. The 4-methylpiperidine core and dimethylamino acetamide side chain each offer tractable vectors for parallel chemistry optimization to improve potency while preserving state-dependent selectivity. This fragment is ideal for iterative structure–activity relationship (SAR) exploration using electrophysiology-guided design cycles.

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